N-(4-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
CAS No.: 946363-01-5
Cat. No.: VC11934915
Molecular Formula: C21H19FN2O3
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946363-01-5 |
|---|---|
| Molecular Formula | C21H19FN2O3 |
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | N-(4-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide |
| Standard InChI | InChI=1S/C21H19FN2O3/c1-2-27-18-10-8-17(9-11-18)23-21(26)16-7-12-20(25)24(14-16)13-15-5-3-4-6-19(15)22/h3-12,14H,2,13H2,1H3,(H,23,26) |
| Standard InChI Key | GGUAYPXOUNQPAM-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3F |
| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3F |
Introduction
N-(4-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic organic compound belonging to the class of dihydropyridines. These compounds are widely studied for their diverse pharmacological activities, including antihypertensive, anticancer, and anti-inflammatory properties. The structure and functional groups of this compound suggest potential biological activity, warranting further investigation.
Synthesis
The synthesis of N-(4-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step reactions:
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Formation of the Dihydropyridine Core: A Hantzsch reaction may be employed to form the dihydropyridine nucleus.
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Functionalization: The introduction of the ethoxyphenyl and fluorophenylmethyl groups is achieved through nucleophilic substitution or coupling reactions.
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Carboxamide Formation: Amidation reactions finalize the compound's structure.
Analytical Data
Key analytical methods used for characterization include:
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Nuclear Magnetic Resonance (NMR):
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-NMR: Provides insights into hydrogen environments within the molecule.
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-NMR: Confirms carbon skeleton and functional groups.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation pattern.
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Infrared Spectroscopy (IR):
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Identifies functional groups like amides (C=O stretching at ~1650 cm).
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Potential Applications
Given its structure, N-(4-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide holds promise in:
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Pharmaceutical Development:
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As a lead compound for anticancer or anti-inflammatory drugs.
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Potential use in cardiovascular therapy as a calcium channel blocker.
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Material Science:
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Fluorinated compounds exhibit unique properties suitable for advanced material applications.
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